molecular formula C21H28O6S B096290 Bakkenolide D CAS No. 18456-03-6

Bakkenolide D

Cat. No.: B096290
CAS No.: 18456-03-6
M. Wt: 408.5 g/mol
InChI Key: LWHLMCCRIWZBQO-PDSBHGERSA-N
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Description

Bakkenolide D (C₂₁H₂₈O₆S; molecular weight: 408.508) is a spiro-lactone compound primarily isolated from Petasites japonicus and related species . Structurally, it belongs to the bakkenolide family, characterized by a fused bicyclic framework with a lactone ring and varying substituents (e.g., hydroxyl, methyl, and ester groups) . Its bioactivity is notable in inhibiting bacterial neuraminidase (NA), a key enzyme in microbial pathogenesis, through non-competitive inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bakkenolide D involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the lactone ring, followed by various functional group modifications to achieve the final structure . The reaction conditions typically involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from plant sources. The roots of Petasites japonicus and Farfugium japonicum are particularly rich in this compound, making them ideal for large-scale extraction . The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Bakkenolide D undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Anti-inflammatory Effects

Bakkenolide D has been studied for its anti-inflammatory properties. Research indicates that it may inhibit inflammatory responses in human umbilical vein endothelial cells (HUVECs) exposed to lipopolysaccharides (LPS). In these studies, this compound demonstrated a capacity to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, suggesting its potential utility in preventing vascular inflammation associated with atherosclerosis .

Antibacterial Activity

This compound has shown promise as an antibacterial agent. A study identified its ability to inhibit bacterial neuraminidase, an enzyme critical for the pathogenicity of various bacteria. This inhibition suggests that this compound could be developed into a therapeutic agent against infections caused by neuraminidase-expressing pathogens .

High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound in plant extracts is typically performed using HPLC. A study reported the highest concentrations of this compound in the roots of Petasites japonicus (107.203 mg/g) and Farfugium japonicum (166.103 mg/g). The method employed a gradient elution system with a mobile phase consisting of water and acetonitrile, demonstrating high sensitivity and precision with a limit of detection (LOD) of 0.0046 mg/mL .

Plant SpeciesPart AnalyzedConcentration (mg/g)
Petasites japonicusRoots107.203 ± 6.603
Leaves0.403 ± 0.017
Stems4.419 ± 0.275
Farfugium japonicumRoots166.103 ± 7.711
Flowers7.252 ± 0.243
Leaves32.614 ± 1.738

Nutraceutical Development

The high concentrations of this compound found in the roots of these plants indicate its potential for use in nutraceuticals aimed at promoting health and preventing disease. The compound's anti-inflammatory and antibacterial properties make it a candidate for developing dietary supplements targeting inflammation-related conditions and infections .

In Vivo Studies

A pharmacokinetic study involving rats demonstrated the absorption and metabolism of this compound after administration, providing insights into its bioavailability and therapeutic window . This research is crucial for understanding how this compound can be effectively utilized in clinical settings.

Molecular Mechanisms

Investigations into the molecular mechanisms by which this compound exerts its effects have revealed that it may modulate specific signaling pathways involved in inflammation and cell survival . These findings underscore the importance of further research to elucidate the precise mechanisms at play.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bakkenolide D shares structural and functional similarities with other bakkenolides, yet distinct differences define its unique applications. Below is a comparative analysis:

Structural Comparison

Compound Core Structure Key Substituents Molecular Formula Source
This compound Spiro-lactone with bicyclic core Hydroxyl, methyl, sulfonyl groups C₂₁H₂₈O₆S Petasites japonicus
Bakkenolide B Similar bicyclic framework Hydroxyl, ester groups C₂₀H₂₆O₅ Petasites japonicus
Bakkenolide A Furan-eremophilane hybrid Furan ring, methyl groups C₁₅H₂₂O₂ Gynoxys buxifolia
Bakkenolide IIIa Indene-lactone system Carbonyl, hydroxyl, alkyl chains C₁₇H₂₄O₃ Petasites tricholobus
Bakkenolide S Simplified bicyclic lactone Aldehyde, methyl groups C₁₅H₂₀O₃ Synthetic pathways

Key Observations :

  • This compound uniquely incorporates a sulfonyl group, enhancing its binding affinity to bacterial NA .
  • Bakkenolide IIIa features an indene moiety linked to neuroprotective interactions with NF-κB .
  • Bakkenolide S lacks complex substituents, making it a model for synthetic studies .

Pharmacological Activities

Compound Biological Activity Mechanism of Action Efficacy (IC₅₀/EC₅₀) Reference
This compound Bacterial NA inhibition Non-competitive inhibition; binds allosteric site 1 12.5 µM (NA)
Bakkenolide B Anti-inflammatory, anti-allergic Competitive inhibition of IL-2 production 10 µM (IL-2)
Bakkenolide A Anticancer (selective cytotoxicity) Induces apoptosis via ROS modulation 25 µM (HeLa cells)
Bakkenolide IIIa Neuroprotection (ischemic stroke) Inhibits NF-κB and ERK/Akt pathways 5 mg/kg (in vivo)
Bakkenolide S Synthetic intermediate N/A (used for structural derivatization) N/A

Key Findings :

  • This compound's non-competitive NA inhibition contrasts with Bakkenolide B's competitive IL-2 suppression, suggesting divergent therapeutic targets .
  • Bakkenolide IIIa demonstrates dual inhibition of NF-κB and MAPK pathways, offering broader neuroprotection than D’s enzyme-specific activity .
  • Bakkenolide A’s selective cytotoxicity highlights structural flexibility in targeting cancer cells .

Molecular Interactions

  • This compound: Forms hydrogen bonds with K272/R467 and π-alkyl interactions with F271/I332 in bacterial NA, stabilizing allosteric site 1 .
  • Bakkenolide B: Inhibits calcineurin-independent IL-2 pathways, likely through AMPK/Nrf2 activation in microglia .

Biological Activity

Bakkenolide D (BD) is a bioactive compound derived from various species of the Petasites genus, particularly from Petasites japonicus and Farfugium japonicum. This article explores the biological activities of this compound, focusing on its neuroprotective, antioxidant, and antibacterial properties, as well as its pharmacokinetics.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. The compound has been isolated and identified using various spectroscopic techniques, including NMR and mass spectrometry.

Neuroprotective and Antioxidant Activities

Research has demonstrated that this compound exhibits significant neuroprotective and antioxidant activities. In a study involving primary cultured neurons subjected to oxidative stress, this compound showed considerable protective effects against cell death induced by oxygen-glucose deprivation. The antioxidant activity was assessed through cell-free bioassays, indicating that BD can effectively scavenge free radicals, thus reducing oxidative damage in neuronal cells .

Antibacterial Activity

This compound also demonstrates antibacterial properties by inhibiting bacterial neuraminidase (NA). In a study focusing on the inhibition of NA, this compound exhibited non-competitive inhibition with an IC50 value indicating its potency as an antibacterial agent. Molecular docking simulations further revealed that BD binds closely to the active site of NA, suggesting a mechanism of action that could be leveraged for therapeutic applications against infectious diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following oral administration in rats at a dosage of 10 mg/kg, the peak plasma concentration was measured at 10.1 ± 9.8 ng/mL after 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was found to be 72.1 ± 8.59 h·ng/mL, with an elimination half-life (T1/2) of 11.8 ± 1.9 hours. This indicates a relatively low oral bioavailability of 2.57% for this compound .

Comparative Analysis of this compound Content in Plant Sources

A quantitative analysis of this compound in different parts of Petasites japonicus and Farfugium japonicum revealed that the roots contain the highest concentrations of BD—107.203 mg/g in P. japonicus and 166.103 mg/g in F. japonicum. Other plant parts showed significantly lower levels, suggesting that root extracts may be more beneficial for extracting this compound for therapeutic use .

Plant SpeciesPart AnalyzedThis compound Content (mg/g)
Petasites japonicusRoots107.203
Farfugium japonicumRoots166.103
Petasites japonicusLeaves0.403 - 4.419
Farfugium japonicumLeaves7.252 - 32.614

Case Studies and Applications

  • Neuroprotection : A study demonstrated that this compound significantly reduced neuronal apoptosis under oxidative stress conditions, highlighting its potential for treating neurodegenerative diseases.
  • Antibacterial Treatment : The effectiveness of this compound as an antibacterial agent against pathogens that express neuraminidase opens avenues for developing new antibiotics.
  • Pharmacological Development : Given its bioactive properties and high concentration in roots, this compound is being investigated for use in nutraceuticals and other pharmacological applications.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Bakkenolide D, and how do they confirm its structural identity?

  • Methodological Answer : this compound’s structural elucidation relies on a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl peaks at ~1770 cm⁻¹ for lactone rings) .
  • High-Resolution Mass Spectrometry (HR-MS) : Determines molecular formula (e.g., observed m/z 424.1552 for Bakkenolide-Db) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves stereochemistry and substituent positions (e.g., coupling constants for transannular interactions) .
    • Validation : Cross-referencing spectral data with known Bakkenolide analogs ensures accuracy.

Q. How can this compound be isolated from complex plant matrices like Petasites formosanus?

  • Methodological Answer : A multi-step chromatographic protocol is recommended:

Silica Gel Column Chromatography : Initial fractionation using hexane-ethyl acetate gradients to separate terpenoid-rich fractions .

HPLC Optimization : Reverse-phase HPLC with methanol-water mobile phases for final purification (e.g., 75% methanol for Bakkenolide-Db) .

Purity Verification : Monitor fractions via TLC and confirm homogeneity using NMR and MS .

Q. What solvent systems are optimal for this compound purification, and how do polarity gradients affect yield?

  • Methodological Answer : Solvent polarity directly impacts compound recovery:

  • Non-polar mixtures (e.g., hexane-ethyl acetate 8:2) separate less polar co-eluting compounds.
  • Polar adjustments (e.g., ethanol in MnO₂ column chromatography) enhance elution of oxygenated terpenoids like Bakkenolides .
    • Key Consideration : Test multiple solvent ratios and monitor retention factors (Rf) via TLC to optimize resolution .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer :

  • Hypothesis Framing : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope (e.g., “Does this compound reduce inflammation in murine macrophages vs. dexamethasone over 24h?”) .
  • Controls : Include positive (e.g., dexamethasone) and negative (vehicle-only) controls.
  • Replicates : Use ≥3 biological replicates and statistical power analysis to validate significance .

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

  • Methodological Answer :

  • Data Triangulation : Compare assay conditions (e.g., cell lines, IC₅₀ doses) and compound purity (e.g., HPLC ≥95%) .
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, highlighting variables like solvent choice (DMSO vs. ethanol) affecting solubility .
  • Dose-Response Validation : Re-test conflicting results using standardized protocols (e.g., MTT assay for cytotoxicity) .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Modification : Introduce functional groups (e.g., acyloxy at C-8) guided by NMR-based conformational analysis .
  • Catalytic Conditions : Test Lewis acids (e.g., BF₃·Et₂O) to enhance lactonization efficiency .
  • Analytical Validation : Use LC-MS to track reaction intermediates and quantify yields .

Q. How can researchers investigate this compound’s synergistic effects with other phytochemicals in ethnopharmacological contexts?

  • Methodological Answer :

  • Experimental Design : Apply checkerboard assays or isobolographic analysis to quantify synergy (e.g., Fractional Inhibitory Concentration Index) .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify pathways modulated by this compound combinations .
  • Ethnobotanical Correlation : Cross-reference traditional use cases (e.g., anti-inflammatory applications) with in vitro findings .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical models?

  • Methodological Answer :

  • Non-linear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Outlier Handling : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
  • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing sample size calculations and blinding protocols .

Properties

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHLMCCRIWZBQO-PDSBHGERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316458
Record name (-)-Bakkenolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18456-03-6
Record name (-)-Bakkenolide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18456-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bakkenolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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